Dihydropashanone
CAS No.: 41997-41-5
Cat. No.: VC20757018
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41997-41-5 |
---|---|
Molecular Formula | C17H18O5 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one |
Standard InChI | InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Standard InChI Key | JIPRVIMCAIKNJN-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC |
Canonical SMILES | COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC |
Appearance | Yellow powder |
Chemical Structure and Composition
Molecular Structure
Dihydropashanone features a complex structure with two aromatic rings connected by a propanone bridge. The compound contains multiple functional groups including hydroxyl and methoxy substituents that are positioned specifically on one of the aromatic rings . The presence of 2,6-dihydroxy and 3,4-dimethoxy groups on one phenyl ring, combined with an unsubstituted phenyl group at the end of a three-carbon chain, creates a distinctive molecular architecture that influences its chemical behavior.
Structural Classification
Based on its structure, Dihydropashanone can be classified as a dihydrochalcone derivative. The presence of the propan-1-one linkage between the two aromatic rings is characteristic of this class of compounds . This structural feature distinguishes it from true chalcones, which contain an α,β-unsaturated ketone system.
Physicochemical Properties
Basic Physical Properties
Dihydropashanone exists as a solid at room temperature with a molecular weight of 302.322 g/mol . The compound has a calculated density of 1.2±0.1 g/cm³, indicating it is slightly denser than water . Its high boiling point of 499.2±45.0 °C at 760 mmHg suggests strong intermolecular forces, likely hydrogen bonding due to the presence of hydroxyl groups .
Thermodynamic Properties
The compound demonstrates considerable thermal stability with a flash point of 182.9±22.2 °C, making it relatively safe to handle under normal laboratory conditions . This high flash point indicates that Dihydropashanone requires significant heating before it can ignite in the presence of an ignition source.
Comprehensive Physical Data
The table below summarizes the key physicochemical properties of Dihydropashanone:
Property | Value | Unit |
---|---|---|
CAS Number | 41997-41-5 | - |
Molecular Formula | C₁₇H₁₈O₅ | - |
Molecular Weight | 302.322 | g/mol |
Density | 1.2±0.1 | g/cm³ |
Boiling Point | 499.2±45.0 | °C at 760 mmHg |
Flash Point | 182.9±22.2 | °C |
Exact Mass | 302.115417 | - |
PSA | 75.99000 | Ų |
LogP | 4.54 | - |
Vapour Pressure | 0.0±1.3 | mmHg at 25°C |
Index of Refraction | 1.594 | - |
Hazard Codes | Xi | - |
Solubility and Partition Coefficient
With a LogP value of 4.54, Dihydropashanone exhibits significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents . This high partition coefficient indicates that the compound would preferentially distribute into organic phases rather than aqueous environments, a property that could be relevant for extraction procedures or biological applications.
Surface Properties
The calculated polar surface area (PSA) of Dihydropashanone is 75.99 Ų, which represents the surface sum over all polar atoms in the molecule, primarily oxygen atoms in this case . This moderate PSA value suggests that the compound has a balance between hydrophilic and hydrophobic properties, potentially influencing its interaction with biological membranes if studied in pharmaceutical contexts.
Analytical Considerations
Identification Methods
The identification and characterization of Dihydropashanone in research settings would typically involve a combination of spectroscopic techniques. Given its aromatic rings and multiple functional groups, techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy would be particularly useful for confirming its structure and purity.
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